molecular formula C20H26N2O2S B14318882 1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide CAS No. 111185-54-7

1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide

Cat. No.: B14318882
CAS No.: 111185-54-7
M. Wt: 358.5 g/mol
InChI Key: ZETGUMFFRHTRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide is a chemical compound with the molecular formula C16H22N2O2S It is a member of the thiadiazonine family, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Halides, alkoxides, dichloromethane as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,7-Thiadiazonine, octahydro-4,7-bis(methyl)-, 1,1-dioxide
  • 1,4,7-Thiadiazonine, octahydro-4,7-bis(ethyl)-, 1,1-dioxide

Uniqueness

1,4,7-Thiadiazonine, octahydro-4,7-bis(phenylmethyl)-, 1,1-dioxide is unique due to the presence of phenylmethyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

111185-54-7

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

4,7-dibenzyl-1,4,7-thiadiazonane 1,1-dioxide

InChI

InChI=1S/C20H26N2O2S/c23-25(24)15-13-21(17-19-7-3-1-4-8-19)11-12-22(14-16-25)18-20-9-5-2-6-10-20/h1-10H,11-18H2

InChI Key

ZETGUMFFRHTRFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCS(=O)(=O)CCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.